
2-Amino-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-naphthamide is an organic compound that belongs to the class of naphthamide derivatives It is characterized by the presence of an amino group attached to the naphthalene ring, specifically at the first position, and an amide group at the second position
Méthodes De Préparation
The synthesis of 2-Amino-1-naphthamide typically involves the reaction of 1-naphthylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
2-Amino-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2-Amino-1-naphthamide exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The compound binds to the active site of these enzymes, preventing the substrate from accessing the catalytic site and thus inhibiting the enzyme’s activity. Molecular docking studies have provided insights into the binding interactions and conformational changes associated with this inhibition.
Comparaison Avec Des Composés Similaires
2-Amino-1-naphthamide can be compared with other naphthamide derivatives, such as:
1,8-Naphthalimide: Known for its fluorescent properties and applications in bioimaging and sensor development.
Naphthalene-2-carboxamide: Used in the synthesis of various organic compounds and materials.
Naphthalene-1,5-diamine: Studied for its potential use in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-aminonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H10N2O/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H2,13,14) |
Clé InChI |
GNHIAZJQCWTMEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


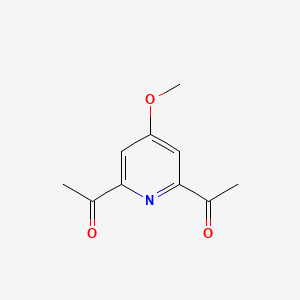
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
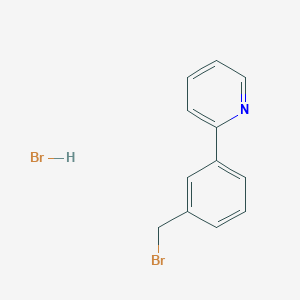
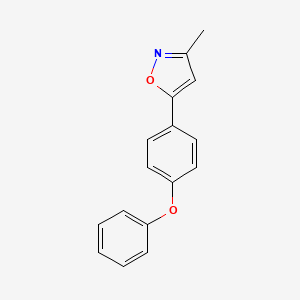
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)


![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
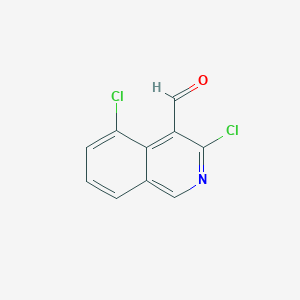
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
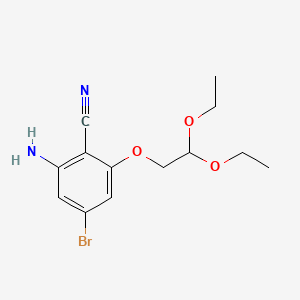
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
